2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid
Overview
Description
Mechanism of Action
Target of Action
SCH 50911 is a selective antagonist for the GABA B receptor . The GABA B receptor is a type of GABA receptor, which is a class of receptors that respond to the neurotransmitter gamma-aminobutyric acid (GABA), the chief inhibitory compound in the mature vertebrate central nervous system.
Mode of Action
SCH 50911 acts by competitively inhibiting the binding of GABA to the GABA B receptor . It displays an IC50 of 1.1 μM at GABA B, which is approximately 60 times that of CGP 35348 . This inhibition prevents the normal inhibitory actions of GABA, leading to an increase in neuronal activity .
Biochemical Pathways
The primary biochemical pathway affected by SCH 50911 is the GABAergic pathway. By antagonizing the GABA B receptor, SCH 50911 reduces the inhibitory effects of GABA, leading to increased neuronal activity . This can affect various downstream effects, such as inducing acute withdrawal syndrome in GHB-dependent rats .
Pharmacokinetics
It is known to be orally active , suggesting that it is well-absorbed in the gastrointestinal tract and can reach its target sites in the body effectively.
Result of Action
The primary result of SCH 50911’s action is an increase in neuronal activity due to the reduction of GABA’s inhibitory effects . This can have various effects depending on the context. For example, SCH 50911 has been found to act as an anticonvulsant under normal conditions . It also induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .
Biochemical Analysis
Biochemical Properties
SCH 50911 is a selective, orally-active, and competitive γ-Aminobutyric acid B (GABA B) receptor antagonist . It binds to the GABA B receptor with an IC50 of 1.1 μM . SCH 50911 antagonizes GABA B autoreceptors, increasing the electrically-stimulated 3H overflow with an IC50 of 3 μM .
Cellular Effects
SCH 50911 acts as an anticonvulsant under normal conditions . It induces acute withdrawal syndrome in GHB-dependent rats, similar to the delirium tremens seen in human alcohol withdrawal, and can precipitate convulsions in GHB-dependent animals .
Molecular Mechanism
SCH 50911 is a competitive antagonist of the GABA B receptor . It binds to the GABA B receptor, inhibiting its function and thereby increasing the electrically-stimulated 3H overflow .
Temporal Effects in Laboratory Settings
SCH 50911 has been shown to abolish seizures in animal models in a dose-dependent fashion . The effects of SCH 50911 were observed over time in laboratory settings, indicating its stability and long-term effects on cellular function .
Dosage Effects in Animal Models
In animal models, SCH 50911 has shown to have antiabsence effects in a dose-dependent manner . It significantly decreased the immobility time in the forced swimming test (FST), an animal model predictive of antidepressant activity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of SCH-50911 involves the preparation of (S)-5,5-dimethylmorpholin-2-ylacetic acid. The synthetic route typically includes the following steps:
Formation of the Morpholine Ring: The initial step involves the formation of the morpholine ring through a cyclization reaction.
Introduction of the Acetic Acid Moiety: The acetic acid moiety is introduced via a substitution reaction, where a suitable acetic acid derivative reacts with the morpholine ring.
Industrial Production Methods
Industrial production of SCH-50911 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing production costs. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .
Chemical Reactions Analysis
Types of Reactions
SCH-50911 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: Substitution reactions are common, where different substituents can be introduced to the morpholine ring or the acetic acid moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Various halogenated compounds and nucleophiles are employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups to the molecule .
Scientific Research Applications
SCH-50911 is widely used in scientific research, particularly in the following fields:
Chemistry: It serves as a model compound for studying GABA B receptor antagonism and related chemical properties.
Biology: The compound is used to investigate the role of GABA B receptors in various biological processes.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
SCH-50911 is unique due to its high selectivity and potency as a GABA B receptor antagonist. Unlike other compounds, it does not exhibit significant binding affinity for other receptor types, making it a valuable tool in pharmacological research .
Properties
CAS No. |
160415-07-6 |
---|---|
Molecular Formula |
C8H16ClNO3 |
Molecular Weight |
209.67 g/mol |
IUPAC Name |
2-[(2S)-5,5-dimethylmorpholin-2-yl]acetic acid;hydrochloride |
InChI |
InChI=1S/C8H15NO3.ClH/c1-8(2)5-12-6(4-9-8)3-7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H/t6-;/m0./s1 |
InChI Key |
QYYBBASPKHNBKA-RGMNGODLSA-N |
Isomeric SMILES |
CC1(CO[C@H](CN1)CC(=O)O)C.Cl |
SMILES |
CC1(COC(CN1)CC(=O)O)C |
Canonical SMILES |
CC1(COC(CN1)CC(=O)O)C.Cl |
160415-07-6 | |
Pictograms |
Irritant |
Synonyms |
(+)-(S)-5,5-dimethylmorpholinyl-2-acetic acid 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2R)- 2-morpholineacetic acid, 5,5-dimethyl-, hydrochloride, (2S)- 5,5-dimethyl-2-morpholineacetic acid hydrochloride SCH 50910 SCH 50911 SCH-50910 SCH-50911 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does SCH 50911 interact with GABAB receptors?
A1: SCH 50911 acts as a competitive antagonist at GABAB receptors. [] It binds to the receptor, preventing the endogenous agonist, GABA, from binding and activating the receptor. []
Q2: What are the downstream effects of SCH 50911's antagonism of GABAB receptors?
A2: Antagonizing GABAB receptors with SCH 50911 can have diverse effects depending on the brain region and neuronal circuits involved. Some key effects include:
- Enhanced GABA release: SCH 50911 has been shown to increase the release of GABA from nerve terminals by blocking the inhibitory effects of GABAB autoreceptors. [, ]
- Increased glutamate release: Research indicates that SCH 50911 can potentiate the release of glutamate, the primary excitatory neurotransmitter in the brain, likely through indirect mechanisms involving GABAergic interneurons. []
- Modulation of dopamine release: Studies suggest that SCH 50911 can influence dopamine release in specific brain regions, such as the nucleus accumbens, potentially contributing to its effects on reward-related behaviors. []
- Suppression of absence seizures: SCH 50911 has demonstrated significant anti-absence activity in animal models, suggesting a potential therapeutic role in treating absence seizures. []
Q3: What is the molecular formula and weight of SCH 50911?
A3: The molecular formula of SCH 50911 is C10H20ClNO3, and its molecular weight is 237.72 g/mol. []
Q4: Is there any spectroscopic data available for SCH 50911?
A4: While the provided research excerpts do not include specific spectroscopic data, techniques like nuclear magnetic resonance (NMR) spectroscopy and infrared (IR) spectroscopy are commonly employed to characterize the structure of compounds like SCH 50911.
Q5: Has SCH 50911 been investigated in clinical trials?
A5: While the provided research highlights the potential therapeutic benefits of GABAB receptor antagonists like SCH 50911, particularly for conditions like absence seizures, [] there's no mention of SCH 50911 progressing to clinical trials in these excerpts.
Q6: What in vitro and in vivo models have been used to study SCH 50911?
A6: The research showcases the use of various models to investigate SCH 50911's effects:
- Rat neocortical slices: This in vitro model was employed to assess SCH 50911's ability to block baclofen-induced inhibition of GABA release, demonstrating its antagonist activity at GABAB autoreceptors. [, , , ]
- Guinea pig trachea: Researchers used this model to demonstrate SCH 50911's competitive antagonism of baclofen-induced tracheal relaxation, confirming its GABAB receptor blocking activity. []
- Lethargic (lh/lh) mice: This genetic mouse model of absence seizures was utilized to evaluate the anti-absence properties of SCH 50911, revealing its potent ability to suppress seizures. []
- Rodent models of anxiety and depression: Studies explored the potential anxiolytic and antidepressant effects of SCH 50911 using behavioral paradigms like the elevated plus maze and forced swim test. [, , ]
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.